molecular formula C10H10N4O2 B104050 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine CAS No. 16459-47-5

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Cat. No. B104050
CAS RN: 16459-47-5
M. Wt: 218.21 g/mol
InChI Key: TVXCGEBTCKIPNH-UHFFFAOYSA-N
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Description

The compound "3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and an amine in the compound suggests potential for reactivity and interaction with various chemical agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by various functionalization reactions to introduce different substituents such as nitro and amino groups. For instance, the synthesis of 3,4,5-trinitro-1H-pyrazole derivatives has been achieved through nitration reactions, which could be a similar approach for synthesizing the compound . Additionally, Schiff base formation involving pyrazolone derivatives and aromatic amines has been reported, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively studied using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods, alongside computational methods like density functional theory (DFT) . These studies reveal the geometry, electronic structure, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

Pyrazole derivatives exhibit a range of chemical reactivities depending on the substituents present. For example, nitropyrazoles can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of dinitropyrazoles with different substituents . The presence of an amino group can also facilitate the formation of hydrogen bonds, which can influence the reactivity and the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The nitro group is an electron-withdrawing group that can affect the electron density distribution within the molecule, impacting properties like dipole moment and tautomerism . Theoretical studies can predict properties such as band gap, thermodynamic stability, and crystal density, which are important for applications in materials science . Experimental studies complement these findings by providing actual measurements of these properties .

Scientific Research Applications

Synthesis of Chalcones

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used in the synthesis of chalcones, which are important intermediates in synthetic and medicinal chemistry .
  • Methods of Application : A reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours gave a chalcone derivative in 92% yield .
  • Results or Outcomes : The structure of the synthesized chalcone derivative was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction .

Synthesis of Oximes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound is used in the synthesis of oximes, which have significant potential as acetylcholinesterase reactivators and in the cure for several diseases .
  • Methods of Application : The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol afforded an oxime derivative in 86% yield .
  • Results or Outcomes : The structure of the new heterocycle was confirmed using nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis .

properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCGEBTCKIPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354894
Record name 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

CAS RN

16459-47-5
Record name 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16459-47-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Shanthi, K Perumal, S Sivalingam, A Puhazhendhi… - Synlett, 2023 - thieme-connect.com
A new approach was developed for the thiolation of halogenated pyrazole-5-amines under blue LED irradiation in metal-free conditions. This efficient and practical approach enabled …
Number of citations: 2 www.thieme-connect.com
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org

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